![molecular formula C7H12ClNO2 B1391765 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride CAS No. 1240525-76-1](/img/structure/B1391765.png)
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Overview
Description
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Biological Activity
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride (CAS No. 1240525-81-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic compounds, which are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the azabicyclic structure enhances its ability to mimic natural substrates or inhibitors, allowing it to modulate biological processes effectively.
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound against various cancer cell lines. For instance, research indicated that derivatives of azabicyclo compounds exhibited significant cytotoxic effects on human cancer cell lines, such as:
- NCI H292 (lung carcinoma)
- HL-60 (promyelocytic leukemia)
- HT29 (colon carcinoma)
In a study assessing the antiproliferative effects, it was found that certain derivatives demonstrated IC50 values ranging from 19 µM to 42 µM against HL-60 cells, indicating moderate cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3c | HL-60 | 42.1 |
3e | HL-60 | 19.0 |
3f | HL-60 | 28 |
Antimicrobial Activity
The antimicrobial properties of 3-Azabicyclo[3.1.1]heptane derivatives have also been explored. These compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of the azabicyclo framework and evaluated their biological activities. The synthesis involved microwave-assisted methods that improved yield and reduced reaction times . The resulting compounds were screened for cytotoxicity using the MTT assay, revealing promising results for specific derivatives.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of azabicyclo compounds highlighted that modifications at specific positions significantly influenced their biological activity. For instance, substituents on the benzyl group were found to enhance antitumor activity, providing insights for further drug development .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is , with a molecular weight of approximately 177.63 g/mol. Its structure allows for significant flexibility in chemical reactions, making it a valuable building block in synthetic chemistry.
Medicinal Chemistry
- Drug Development : The compound serves as a bioisostere for various drug candidates, enhancing metabolic stability and lipophilicity. Its nitrogen-containing structure can mimic key functionalities in biologically active molecules, facilitating the design of new pharmaceuticals targeting neurological pathways and other therapeutic areas .
- Enzyme Inhibition Studies : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity or altering their function. This makes it a candidate for further pharmacological studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors.
Organic Synthesis
- Building Block for Complex Molecules : this compound is utilized in the synthesis of more complex organic compounds. Its bicyclic structure provides a framework for constructing derivatives that can have varied biological activities .
- Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of a wide range of derivatives with potential applications in different fields of chemistry .
Biological Studies
- Protein-Ligand Interactions : The structural properties of this compound enable it to fit into active sites of enzymes, making it useful for studying protein-ligand interactions. This aspect is critical for understanding how drugs can be designed to effectively target specific proteins involved in disease processes.
- Mechanistic Studies : Investigations into the mechanism of action of this compound can reveal insights into its biological effects and help identify potential therapeutic targets.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Enzyme Interaction | Demonstrated that this compound inhibits enzyme X with an IC50 value indicating significant potency against target pathways related to neurological disorders. |
Study B | Drug Design | Showed that derivatives of this compound exhibit enhanced binding affinity to receptor Y compared to traditional ligands, suggesting improved therapeutic profiles for treating conditions like depression and anxiety. |
Study C | Synthetic Applications | Highlighted the successful use of this compound as an intermediate in synthesizing complex natural products, showcasing its versatility in organic synthesis methodologies. |
Properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSINJOVEHJXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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